N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide

Adenosine A2A receptor GPCR binding assay Parkinson's disease

This N-pyrimidinyl-2-phenoxyacetamide features a 4-methyl-6-(trifluoromethyl)pyrimidine core that confers distinct steric bulk and electron-withdrawing character absent from earlier A2A antagonist leads. Published SAR demonstrates that even minor pyrimidine substitutions dramatically alter adenosine A2A receptor potency (Ki ranging from nanomolar to micromolar); therefore, this precise configuration cannot be assumed equipotent to any other analog. It serves as a unique diversity element for focused library design and scaffold-hopping exercises targeting the N-pyrimidinyl-2-phenoxyacetamide chemotype, with its ethyl spacer and phenoxyacetamide terminus offering vectors for further derivatization. No public bioactivity data exist; all downstream SAR must be empirically determined.

Molecular Formula C16H16F3N3O2
Molecular Weight 339.31 g/mol
CAS No. 1396862-05-7
Cat. No. B6505366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide
CAS1396862-05-7
Molecular FormulaC16H16F3N3O2
Molecular Weight339.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CCNC(=O)COC2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C16H16F3N3O2/c1-11-9-13(16(17,18)19)22-14(21-11)7-8-20-15(23)10-24-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,20,23)
InChIKeyHTFSMSJBIUUJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide (CAS 1396862-05-7): Baseline Profile and Structural Context


N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide (CAS 1396862-05-7) is a synthetic small molecule belonging to the N-pyrimidinyl-2-phenoxyacetamide class. Its structure features a 4-methyl-6-(trifluoromethyl)pyrimidine core linked via an ethyl spacer to a 2-phenoxyacetamide group. This class is recognized for yielding potent adenosine A2A receptor antagonists ; however, no public bioactivity data have been identified for this specific compound. Its molecular formula is C16H16F3N3O2 and molecular weight is 339.31 g/mol. Analytical characterization and purity documentation are typically provided by specialty chemical suppliers on a per-batch basis.

Why Generic Substitution Fails for N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide


N-pyrimidinyl-2-phenoxyacetamides are not interchangeable. Established SAR shows that even minor variations in the pyrimidine ring (e.g., substituent position, identity, and number) dramatically alter adenosine A2A receptor potency (Ki ranging from nanomolar to micromolar) and selectivity over A1 receptors . Substituting a different analog risks losing target engagement, introducing undesirable off-target activity, or altering pharmacokinetic properties in ways that invalidate procurement purpose. Consequently, the precise 4-methyl-6-(trifluoromethyl) configuration of this compound constitutes a distinct chemical entity that cannot be assumed equipotent or functionally equivalent to any other member of the class without direct comparative data.

Quantitative Differentiation Evidence for N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide


Adenosine A2A Receptor Binding: Class-Level Potency Range Versus Target Compound Data Gap

The N-pyrimidinyl-2-phenoxyacetamide class achieves potent adenosine A2A receptor binding; the benchmark compound 14 in this series exhibits Ki = 0.4 nM with >100-fold selectivity over A1 receptors . No binding or functional activity data are publicly available for N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide. Therefore, any claim of A2A-targeting potency or selectivity for this specific compound cannot be made, and its pharmacological profile relative to compound 14 or other class members remains undetermined.

Adenosine A2A receptor GPCR binding assay Parkinson's disease

Chemical Space and Physicochemical Differentiation: Substitution Pattern vs. Class A2A Pharmacophore

The 4-methyl-6-(trifluoromethyl) pyrimidine motif in the target compound introduces distinct electronic and steric features compared to the 2-furyl/pyridyl-substituted pyrimidines commonly found in potent A2A antagonists . While the class pharmacophore tolerates diverse heterocycles, quantitative transferability of potency, metabolic stability, and solubility across such divergent scaffolds is not guaranteed. No experimental physicochemical property data (LogP, kinetic solubility, PAMPA permeability, microsomal stability) were identified for this compound.

Medicinal chemistry ADME properties SAR

Analytical Purity and Quality Control: Absence of Certified Reference Standards

The target compound is supplied by specialty chemical vendors without publicly available, third-party-verified certificates of analysis specifying purity, residual solvents, or heavy metal content. By contrast, closely related phenoxyacetamide derivatives used as chemical probes or clinical candidates provide fully characterized analytical profiles (e.g., >98% purity by HPLC, identity confirmed by 1H/13C NMR, HRMS) . Without such documentation, the compound carries inherent risk for quantitative biological assays where impurities can confound results.

Procurement quality Analytical chemistry Lot-to-lot reproducibility

Functional Selectivity: Uncharacterized Off-Target Liability

The N-pyrimidinyl-2-phenoxyacetamide scaffold can engage targets beyond adenosine receptors, including kinases and other GPCRs, depending on substitution. The target compound's 4-methyl-6-(trifluoromethyl) pyrimidine motif is present in multiple kinase inhibitor chemotypes, raising the possibility of polypharmacology. No selectivity profiling data (e.g., kinase panel screening, CEREP BioPrint, or SafetyScreen44) are publicly available for this compound, whereas lead series members have been counter-screened at high concentration to establish selectivity windows .

Kinase selectivity GPCR profiling Safety pharmacology

Application Scenarios for N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide Based on Available Evidence


Chemical Library Enhancement for Phenotypic Screening

This compound can serve as a diversity element in focused libraries exploring the N-pyrimidinyl-2-phenoxyacetamide chemotype. Its 4-methyl-6-(trifluoromethyl) pyrimidine substitution adds steric bulk and electron-withdrawing character distinct from earlier A2A antagonist leads . However, the absence of target annotations or bioactivity data limits its immediate use in target-based screening.

Medicinal Chemistry Scaffold-Hopping Starting Material

The compound may be used as a synthetic building block for scaffold-hopping exercises aimed at replacing the 2-furyl or 2-pyridyl groups found in reference A2A antagonists . Its ethyl spacer and phenoxyacetamide terminus offer vectors for further derivatization, but all subsequent SAR must be empirically determined, as potency transfer cannot be predicted.

Analytical and Pharmacopoeial Reference Standard (Pending Characterization)

Were the compound to be fully characterized (structural identity, purity, impurity profile), it could serve as a reference standard for method development targeting related phenoxyacetamide impurities in pharmaceutical manufacturing. The general class of phenoxyacetamides appears in patent literature as intermediates ; however, the current lack of certified analytical data precludes such use without in-house qualification.

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